molecular formula C14H19NO4S B2911523 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 727983-31-5

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2911523
CAS No.: 727983-31-5
M. Wt: 297.37
InChI Key: DUVSLYPVXCOUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl group attached to a 3,4-dimethylphenyl ring and a carboxylic acid moiety at the 4-position of the piperidine core. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the methyl groups) and polarity from the sulfonyl and carboxylic acid groups.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-3-4-13(9-11(10)2)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVSLYPVXCOUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-((2,4-Dimethylphenyl)sulfonyl)piperidine-4-carboxylic acid (Compound 5) Structural Difference: The methyl groups are at the 2,4-positions on the phenyl ring instead of 3,4. Physicochemical Properties: Melting point (122–124°C), molecular weight 296.3 g/mol (ESI-MS) . Biological Relevance: Demonstrated improved liver microsomal stability as a soluble epoxide hydrolase (sEH) inhibitor, suggesting substituent position impacts metabolic resistance .

Heterocyclic Sulfonyl Group Analogs

  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 697258-72-3) Structural Difference: Replaces phenyl with a 3,5-dimethylisoxazole ring. Physicochemical Properties: Molecular weight 288.32 g/mol, pKa ~3.79, logP -0.20 . Lower logP compared to phenyl analogs suggests reduced membrane permeability .

Fluorinated Derivatives

  • 1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid

    • Structural Difference : Fluorine atoms replace methyl groups on the phenyl ring.
    • Physicochemical Properties : Enhanced electrophilicity due to fluorine’s electron-withdrawing effect. The 4-phenyl substitution on piperidine adds steric bulk .
    • Key Insight : Fluorination increases metabolic stability and may improve binding affinity in enzyme inhibition, though solubility could be reduced.
  • 1-[[3-(Trifluoromethyl)phenyl]sulfonyl]piperidine-4-carboxylic acid Structural Difference: Contains a trifluoromethyl (-CF₃) group at the phenyl 3-position. Physicochemical Properties: Molecular weight 337.32 g/mol, density 1.5 g/cm³ .

Ether-Linked Substituents

  • 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
    • Structural Difference : Ethoxy (-OCH₂CH₃) replaces methyl at the phenyl 4-position.
    • Physicochemical Properties : Molecular weight 313.37 g/mol .
    • Key Insight : The ethoxy group is electron-donating, reducing sulfonyl electrophilicity. This may decrease reactivity in nucleophilic environments compared to methyl-substituted analogs .

Key Research Findings

  • Substituent Position : 3,4-Dimethyl groups likely optimize steric and electronic effects for enzyme inhibition compared to 2,4-dimethyl isomers .
  • Heterocyclic vs. Phenyl : Isoxazole analogs exhibit lower logP values, suggesting trade-offs between solubility and membrane permeability .
  • Fluorination : Fluorinated derivatives show promise in enhancing metabolic stability and target engagement, though solubility may be a limitation .
  • Electron-Donating Groups : Ethoxy-substituted analogs may exhibit reduced reactivity, highlighting the importance of electron-withdrawing groups in sulfonyl-based inhibitors .

Biological Activity

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

The molecular formula of this compound is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which are crucial for its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures demonstrated strong inhibitory effects on AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Reference
1AChE2.14
2Urease0.63
3BSA BindingN/A

Anticancer Activity

The anticancer potential of similar sulfonamide derivatives has been explored through in vitro studies. These compounds were tested against various cancer cell lines, showing significant cytotoxic effects. For example, compounds exhibiting structural similarities to this compound demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
AHeLa<10
BJurkat<5
CHT29<15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The sulfonamide group is known to inhibit key enzymes in bacteria and cancer cells.
  • Interaction with Protein Targets : Molecular docking studies suggest that this compound may bind effectively to specific protein targets involved in disease pathways, disrupting their function .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their anticancer properties. The study revealed that modifications to the piperidine ring and the introduction of electron-donating groups significantly enhanced cytotoxicity against cancer cell lines .

Another study focused on the structure-activity relationship (SAR) analysis of sulfonamide derivatives, indicating that the presence of specific functional groups plays a critical role in enhancing biological activity .

Q & A

Q. What are the key synthetic routes for preparing 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via sulfonylation of piperidine-4-carboxylic acid derivatives. A typical route involves:

Sulfonyl Chloride Coupling : React piperidine-4-carboxylic acid ethyl ester with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate .

Ester Hydrolysis : Hydrolyze the ethyl ester using aqueous NaOH (e.g., 5N solution) under reflux, followed by acidification with HCl to precipitate the carboxylic acid .
Purification is achieved via recrystallization or chromatography. Yield optimization requires controlled reaction temperatures (20–25°C) and stoichiometric adjustments.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the sulfonyl-piperidine backbone and substituent positions. Key signals include aromatic protons (~7.0–7.5 ppm for dimethylphenyl) and piperidine methylenes (~2.5–3.5 ppm) .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm1^{-1}) and carboxylic acid (O-H, ~2500–3300 cm1^{-1}) functional groups .
  • HPLC/MS : Assess purity (>95%) using reverse-phase HPLC with a C18 column and mobile phases like methanol/water (65:35) buffered with sodium acetate (pH 4.6) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in experimental logP values obtained via shake-flask vs. computational methods?

Methodological Answer: Discrepancies arise from ionization effects (carboxylic acid deprotonation) and solvent partitioning biases. To address this:

Experimental Validation : Use the shake-flask method at multiple pH levels (2–7.4) to account for ionization .

Computational Calibration : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict logP, cross-referenced with experimental data. Tools like ICReDD’s reaction path search methods integrate computational and experimental workflows to refine predictions .

Chromatographic Correlation : Compare HPLC retention times with known logP standards under identical conditions .

Q. What computational strategies predict the compound’s binding affinity to biological targets like carbonic anhydrase?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and enzyme active sites (e.g., zinc coordination in carbonic anhydrase). Prioritize poses with hydrogen bonding to key residues (e.g., Thr199) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the piperidine-carboxylic acid conformation. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Train models using descriptors like polar surface area (TPSA), molecular weight, and sulfonyl charge distribution. Validate against bioassay data for analogous compounds .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial design. For example, optimize sulfonylation efficiency by testing dichloromethane vs. THF as solvents .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., ester hydrolysis byproduct) .
  • Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors with residence time <5 minutes to suppress side reactions .

Data Contradiction Analysis

Q. How to address conflicting melting point reports (e.g., 217–219°C vs. literature 210–215°C)?

Methodological Answer:

Purity Verification : Reanalyze via DSC (Differential Scanning Calorimetry) at 5°C/min heating rate. Impurities (e.g., residual solvent) lower observed melting points .

Polymorphism Screening : Perform XRPD (X-ray Powder Diffraction) to identify crystalline forms. Annealing at 150°C for 24 hours may convert metastable polymorphs .

Interlab Comparison : Share samples with collaborators for independent DSC validation under standardized protocols (e.g., ASTM E794) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.